Di-tert-butyl peroxide

Catalog No.
S576708
CAS No.
110-05-4
M.F
C8H18O2
(CH3)3COOC(CH3)3
(CH3)3COOC(CH3)3
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl peroxide

CAS Number

110-05-4

Product Name

Di-tert-butyl peroxide

IUPAC Name

2-tert-butylperoxy-2-methylpropane

Molecular Formula

C8H18O2
(CH3)3COOC(CH3)3
(CH3)3COOC(CH3)3
C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-7(2,3)9-10-8(4,5)6/h1-6H3

InChI Key

LSXWFXONGKSEMY-UHFFFAOYSA-N

SMILES

CC(C)(C)OOC(C)(C)C

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
6.84e-04 M
In water, 100 mg/L at 25 °C
In water, 1.71 mg/L at 20 °C, pH 8.1
Insoluble in water
Soluble in styrene, ketones, most aliphatic and aromatic hydrocarbons
Soluble in organic solvents, most resin monomers, partial polymers
Miscible in acetone; soluble in carbon tetrachloride, organic solvents, ligroin
Solubility in water: none

Synonyms

di-t butyl peroxide, di-tert-butyl peroxide

Canonical SMILES

CC(C)(C)OOC(C)(C)C

Di-tert-butyl peroxide (DTBP) is a colorless liquid organic compound belonging to the class of organic peroxides []. It is widely used as a source of free radicals in various scientific research applications due to its relatively high stability compared to other peroxides []. The bulky tert-butyl groups ((CH3)3C) on either side of the peroxide linkage (O-O) provide steric hindrance, limiting unwanted side reactions [].


Molecular Structure Analysis

The Lewis structure of DTBP features a central peroxide group (O-O) flanked by two tert-butyl groups. The C-O bonds are single bonds, and each oxygen atom connects to three carbon atoms from the tert-butyl groups. This structure can be represented as (CH3)3C-O-O-C(CH3)3. The key features of this structure include:

  • Peroxide linkage (O-O): Responsible for the initiating role of DTBP in radical reactions [].
  • Tert-butyl groups: Enhance stability through steric hindrance, minimizing unwanted decompositions [].

Chemical Reactions Analysis

DTBP is primarily valued in research for its ability to decompose into free radicals.

  • Decomposition: DTBP undergoes a homolytic cleavage of the O-O bond when heated or exposed to light, generating two tert-butoxyl radicals (CH3)3CO• [].

(CH3)3C-O-O-C(CH3)3 ----> 2(CH3)3CO•

This reaction is crucial for initiating radical polymerization reactions, commonly used in polymer synthesis research [].

  • Other Reactions: DTBP can also participate in various oxidation reactions due to the presence of the peroxide group. However, detailed mechanisms for these reactions are beyond the scope of this analysis.

Physical And Chemical Properties Analysis

  • Melting Point: -40 °C []
  • Boiling Point: 111 °C []
  • Density: 800 kg/m³ []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and dichloromethane []
  • Stability: Relatively stable organic peroxide due to the bulky tert-butyl groups, but decomposes readily upon heating or light exposure [, ].

DTBP is a hazardous material requiring careful handling in research settings due to the following properties:

  • Flammability: Highly flammable liquid and vapor []. Keep away from heat, sparks, and open flames.
  • Explosive: Can decompose explosively at high temperatures or upon shock [].
  • Toxicity: Suspected carcinogen and may cause genetic defects []. Wear appropriate personal protective equipment (PPE) during handling.
  • Environmental Hazard: Harmful to aquatic life []. Avoid release to the environment.

Radical Initiator in Polymerization Reactions

One of the most widespread applications of DTBP in scientific research is as a radical initiator in polymerization reactions []. Due to its thermal instability, DTBP decomposes upon heating, releasing tert-butyl radicals. These radicals then readily react with monomers, initiating the chain reaction process that leads to polymer formation. This property makes DTBP a valuable tool for studying and optimizing the synthesis of various polymers, including []:

  • Polystyrenes
  • Polyacrylates
  • Polymethacrylates
  • Polyethylenes

Researchers can control the rate and characteristics of the polymerization process by varying the amount and temperature of DTBP used [].

Facilitation of Alpha Functionalization

DTBP also finds application in facilitating the alpha functionalization of alpha-amino carbonyl compounds []. This involves introducing a functional group (such as a halogen or a hydroxyl group) onto the carbon atom adjacent to the carbonyl group (C=O) in these molecules. By generating free radicals, DTBP helps initiate reactions that lead to the desired functionalization at the alpha position []. This technique provides researchers with a valuable tool for modifying and studying the properties of various biologically important molecules, such as amino acids and peptides [].

The primary reaction mechanism of di-tert-butyl peroxide involves the homolytic cleavage of the weak oxygen-oxygen bond at elevated temperatures (typically above 100°C). This results in the formation of alkoxyl and alkyl radicals, which can initiate polymerization by abstracting hydrogen from monomers. The decomposition of di-tert-butyl peroxide can lead to several products, including acetone and ethane, depending on the reaction conditions . Additionally, it has been utilized as an oxidant in various organic reactions, such as esterifications and cross-coupling reactions .

Di-tert-butyl peroxide can be synthesized through several methods:

  • Direct Reaction: It can be produced by reacting tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst.
  • Radical Initiation: The compound can also be formed through radical reactions involving tert-butyl radicals.
  • Peroxidation: A common laboratory method involves the peroxidation of tert-butyl alcohol using peracetic acid or other peracid reagents .

Di-tert-butyl peroxideHigh>100°CPolymerization, alkylationBenzoyl peroxideModerate>60°CPolymerization, bleachingCumene hydroperoxideModerate>80°COxidative processesHydrogen peroxideLowRoom temperatureDisinfectant, oxidizing agent

Uniqueness: Di-tert-butyl peroxide is particularly noted for its high stability compared to other peroxides due to steric hindrance from its bulky groups. This stability allows for safer handling and storage while still providing effective radical initiation at elevated temperatures.

Studies on di-tert-butyl peroxide interactions focus on its reactivity with various substrates under radical conditions. It has been shown to participate in C-H bond activation reactions and cross-dehydrogenative couplings. The use of di-tert-butyl peroxide in conjunction with metal catalysts enhances its efficiency as an oxidant and initiator for radical processes . Additionally, research indicates that it can react with alcohols and other functional groups, expanding its utility in synthetic organic chemistry .

Physical Description

Di-tert-butyl peroxide is a clear colorless liquid. (NTP, 1992)
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Clear, water-white liquid
Liquid at 20 °C
Yellow liquid

XLogP3

2.1

Boiling Point

232 °F at 760 mm Hg (NTP, 1992)
111.0 °C
111 °C

Flash Point

65 °F (NTP, 1992)
1 °C (34 °F) - closed cup
65 °F (18 °C) - open cup
12 °C - closed cup
12 °C c.c.

Vapor Density

5.03 (NTP, 1992) (Relative to Air)
5.03
Relative vapor density (air = 1): 5

Density

0.704 at 68 °F (NTP, 1992)
0.7910 at 25 °C/25 °C
Relative density (water = 1): 0.8

LogP

log Kow = 3.2 at 22 °C, pH 7.2
1-4

Melting Point

-40 °F (NTP, 1992)
-40.0 °C
-40 °C

UNII

M7ZJ88F4R1

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H242: Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Use and Manufacturing

IDENTIFICATION: Bis(1,1-dimethylethyl) peroxide, also called t-butyl peroxide, di-tert-butyl peroxide, or DTBP, is a clear, water-white or yellow liquid. It is not very soluble in water. It is a member of a class of chemicals called organic peroxides. USE: Bis(1,1-dimethylethyl) peroxide is an important commercial chemical used in the production of plastics and resins, as a diesel fuel additive, and to make other chemicals. EXPOSURE: Workers that use bis(1,1-dimethylethyl) peroxide may breathe in mists or have direct skin contact. The general population is not likely to be exposed to bis(1,1-dimethylethyl) peroxide. If bis(1,1-dimethylethyl) peroxide is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move moderately through soil. It will not be broken down by microorganisms, and is not expected to build up in fish. However, organic peroxides such as bis(1,1-dimethylethyl) peroxide are very reactive and will explode and burn if not stored properly. RISK: Specific data on the potential for bis(1,2-dimethylethyl) peroxide to cause toxic effects in humans are limited. However, organic peroxides (as a group) are irritating to the skin and eyes with direct contact. Prolonged skin contact and splashes directly to the eye can cause severe damage and potential blindness. Stomach cramps, vomiting, and even death have been reported following accidental ingestion of organic peroxides. Headache, feelings of intoxication, shortness of breath, sore throat, and cough have been reported following inhalation of organic peroxide vapors. Flu-like symptoms, chest pain, and pneumonia have been reported in workers exposed to organic peroxides, including bis(1,2-dimethylethyl) peroxide. Data on the potential for bis(1,1-dimethylethyl) peroxide to cause birth defects or reproductive effects in laboratory animals were not available. Data on the potential for bis(1,1-dimethylethyl) peroxide alone to cause cancer in laboratory animals were not available. There is limited evidence that skin exposure to bis(1,1-dimethylethyl) peroxide may increase the risk of skin cancer following exposure to known cancer-causing chemicals. The potential for bis(1,1-dimethylethyl) peroxide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

19.51 mm Hg at 68 °F (NTP, 1992)
25.10 mmHg
25.1 mm Hg at 25 °C /calculated from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C: 2.6

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

110-05-4

Wikipedia

Di-t-butyl peroxide
Tert-butylperoxide

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree

Methods of Manufacturing

... Synthesized from tert-butyl hydroperoxide and tert-butanol. This reaction can also be carried out with an acidic ion-exchange resin as catalyst, the water produced in the reaction being removed by azeotropic distillation
t-Butyl hydroperoxide + isobutylene (peroxidation)
REACTION OF SULFATED T-BUTYL ALCOHOL OR ISOBUTYLENE WITH HYDROGEN PEROXIDE

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Peroxide, bis(1,1-dimethylethyl): ACTIVE

Analytic Laboratory Methods

In this work we found that there were five decomposition products of di-t-butyl peroxide at 320 degrees C by GC-MS. The peak area of acetone as a chief product in the thermal decomposition was related to di-t-butyl peroxide concentration in a linear manner. The range was from 22.91 to 114.93 ug (r=0.9997, n=4). By use of the calibration, we can possibly determine the content of the peroxide rapidly. The present method is more suitable for the determination of peroxide that is liable to decompose and difficult to be vaporized.

Storage Conditions

Store in original container. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Organic peroxides and self-reacting hazardous materials.
Fireproof. Separated from combustible substances and reducing agents. Cool. Well closed.

Interactions

Effect of peroxide administration on chick growth, severity of exudative diathesis, and glutathione peroxidase ... was greatly influenced by dietary selenium level but little if any relationship of this disease to peroxide induced reductions in glutathione peroxidase activity. ... Tertiary butyl peroxide administration caused depression in glutathione peroxidase activity in liver.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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